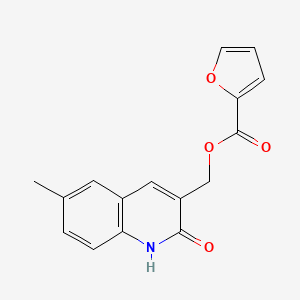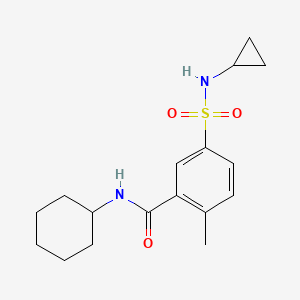
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide, also known as CXCR2 antagonist SB225002, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is known to interact with the CXCR2 receptor, which is a member of the CXC chemokine receptor family. The CXCR2 receptor is known to play a crucial role in the regulation of inflammation and immune responses.
Mechanism of Action
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide exerts its effects by binding to the this compound receptor and blocking the binding of its ligands, such as interleukin-8 (IL-8). IL-8 is a chemokine that is involved in the recruitment of neutrophils and other immune cells to sites of inflammation. By blocking the this compound receptor, this compound can reduce the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the migration of neutrophils and other immune cells to sites of inflammation. This leads to a reduction in inflammation and tissue damage. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). This further reduces inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and may require multiple doses to maintain therapeutic levels. In addition, it may have off-target effects on other chemokine receptors, which could complicate interpretation of results.
Future Directions
There are several future directions for the study of N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide. One area of interest is the development of more potent and selective this compound antagonists. This could lead to the development of more effective therapies for inflammatory diseases. Another area of interest is the study of the role of this compound in cancer. This compound has been shown to be involved in tumor growth and metastasis, and this compound antagonists may have potential as anticancer agents. Finally, the use of this compound in combination with other therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids, may have synergistic effects and improve therapeutic outcomes.
Synthesis Methods
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide can be synthesized using several methods. One of the most common methods involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with cyclohexylamine and cyclopropylsulfamide to form this compound. This method has been optimized to produce high yields of pure compound.
Scientific Research Applications
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. This compound is known to interact with the this compound receptor, which is involved in the regulation of inflammation and immune responses. Studies have shown that this compound can inhibit the migration of neutrophils and other immune cells to sites of inflammation. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-cyclohexyl-5-(cyclopropylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-7-10-15(23(21,22)19-14-8-9-14)11-16(12)17(20)18-13-5-3-2-4-6-13/h7,10-11,13-14,19H,2-6,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPBSDVGRAEMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


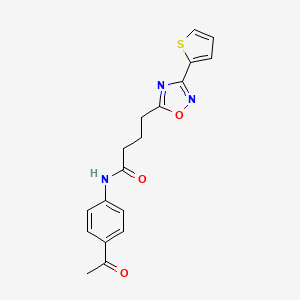
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)
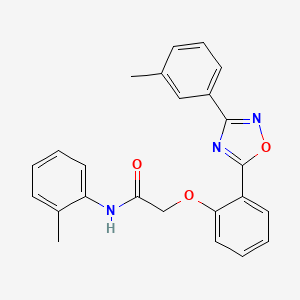


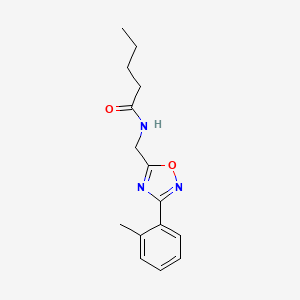
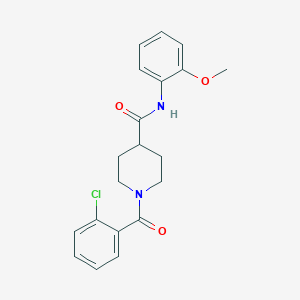
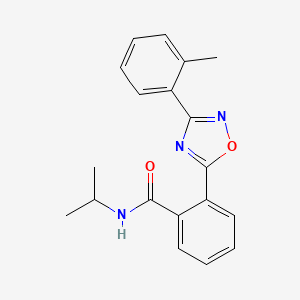
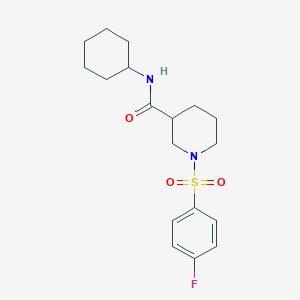
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)


